A Comprehensive Spectroscopic and Structural Elucidation of Tert-butyl 2-vinylpyrrolidine-1-carboxylate
A Comprehensive Spectroscopic and Structural Elucidation of Tert-butyl 2-vinylpyrrolidine-1-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic properties of tert-butyl 2-vinylpyrrolidine-1-carboxylate, a valuable chiral building block in contemporary organic synthesis and drug discovery. The structural complexity and synthetic utility of this molecule necessitate a thorough understanding of its spectral characteristics for unequivocal identification, purity assessment, and reaction monitoring. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Significance of Tert-butyl 2-vinylpyrrolidine-1-carboxylate
Tert-butyl 2-vinylpyrrolidine-1-carboxylate, bearing the CAS Registry Number 115393-77-6 for the (S)-enantiomer, is a key intermediate in the synthesis of a variety of nitrogen-containing compounds.[1][2] Its molecular formula is C₁₁H₁₉NO₂, corresponding to a molecular weight of 197.27 g/mol .[2][3] The presence of a chiral center, a reactive vinyl group, and a Boc-protecting group makes it a versatile synthon for the construction of complex molecular architectures, including pharmaceutical agents and natural products. Accurate and comprehensive spectroscopic data are therefore paramount for its effective utilization in these demanding applications.
This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive analysis.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features include a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a vinyl substituent at the C2 position.
Figure 1. 2D structure of Tert-butyl 2-vinylpyrrolidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of tert-butyl 2-vinylpyrrolidine-1-carboxylate.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~5.8-6.0 | ddd | 1H | =CH- | The vinyl proton on the carbon adjacent to the pyrrolidine ring is expected to be deshielded by the double bond and will show complex splitting due to coupling with the geminal and cis/trans vinyl protons, as well as the adjacent methine proton on the pyrrolidine ring. |
| ~5.1-5.3 | m | 2H | =CH₂ | The terminal vinyl protons are diastereotopic and will appear as two distinct multiplets due to geminal, cis, and trans couplings. |
| ~4.1-4.3 | m | 1H | N-CH- | The proton at the C2 position is deshielded by the adjacent nitrogen atom and the vinyl group. Its multiplicity will be a multiplet due to coupling with the protons on the adjacent methylene group (C3) and the vinyl proton. |
| ~3.3-3.5 | m | 2H | N-CH₂- | The protons on the C5 methylene group adjacent to the nitrogen are deshielded and will likely appear as a multiplet. |
| ~1.8-2.1 | m | 4H | -CH₂-CH₂- | The protons of the C3 and C4 methylene groups of the pyrrolidine ring are expected to be in the aliphatic region and will exhibit complex splitting patterns due to coupling with adjacent protons. |
| 1.48 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons to couple with. This is a characteristic signal for a Boc-protecting group. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum would be recorded on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).
Figure 2. General workflow for NMR data acquisition.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm (Predicted) | Assignment | Causality of Chemical Shift |
| ~154-156 | C=O (carbamate) | The carbonyl carbon of the Boc group is significantly deshielded due to the electronegativity of the two adjacent oxygen atoms. |
| ~138-140 | =CH- | The sp² hybridized carbon of the vinyl group attached to the pyrrolidine ring. |
| ~115-117 | =CH₂ | The terminal sp² hybridized carbon of the vinyl group. |
| ~79-81 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| ~58-60 | N-CH- | The C2 carbon of the pyrrolidine ring is deshielded by the adjacent nitrogen and the vinyl group. |
| ~46-48 | N-CH₂- | The C5 carbon of the pyrrolidine ring is deshielded by the adjacent nitrogen. |
| ~30-32 | -CH₂- | The C3 carbon of the pyrrolidine ring. |
| 28.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~23-25 | -CH₂- | The C4 carbon of the pyrrolidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Rationale for Absorption |
| ~2975-2850 | C-H stretch | Aliphatic (pyrrolidine and t-butyl) | Characteristic stretching vibrations for sp³ C-H bonds. |
| ~1690-1710 | C=O stretch | Carbamate | The strong absorption is due to the stretching of the carbonyl double bond in the Boc protecting group. |
| ~1640 | C=C stretch | Alkene (vinyl) | A weaker absorption corresponding to the stretching of the carbon-carbon double bond. |
| ~1480, ~1370 | C-H bend | -C(CH₃)₃ | Characteristic bending vibrations for the tert-butyl group. |
| ~1160 | C-N stretch | Amine | Stretching vibration of the carbon-nitrogen bond in the pyrrolidine ring. |
| ~990, ~910 | =C-H bend | Alkene (vinyl) | Out-of-plane bending (wagging) vibrations characteristic of a monosubstituted alkene. |
Experimental Protocol for IR Spectroscopy:
A common method for acquiring an IR spectrum of a liquid sample is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Fragmentation Pattern:
For tert-butyl 2-vinylpyrrolidine-1-carboxylate, electron ionization (EI) would likely lead to the following key fragmentation pathways:
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Loss of the tert-butyl group: A prominent fragmentation would be the loss of a tert-butyl radical (•C(CH₃)₃) from the molecular ion to give a fragment at m/z 140.
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Loss of isobutylene: Cleavage of the Boc group can also occur via elimination of isobutylene (C₄H₈) to give a carbamic acid intermediate that can subsequently lose CO₂.
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Loss of the Boc group: A fragment corresponding to the loss of the entire Boc group (•COOC(CH₃)₃) would result in an ion at m/z 96, corresponding to the 2-vinylpyrrolidinium ion.
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Loss of the vinyl group: Cleavage of the vinyl group (•CH=CH₂) from the molecular ion would result in a fragment at m/z 170.
Figure 3. Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry:
For a volatile compound like tert-butyl 2-vinylpyrrolidine-1-carboxylate, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable technique. The sample would be injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
Conclusion
This technical guide has provided a detailed, predictive analysis of the key spectroscopic data for tert-butyl 2-vinylpyrrolidine-1-carboxylate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers can confidently identify this important synthetic building block, assess its purity, and monitor its transformations in chemical reactions. The provided protocols offer a starting point for the reliable acquisition of high-quality spectroscopic data, ensuring the integrity and success of research and development endeavors that utilize this versatile chiral molecule.
